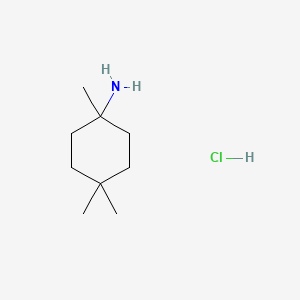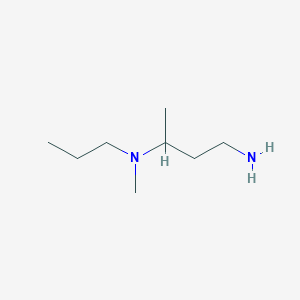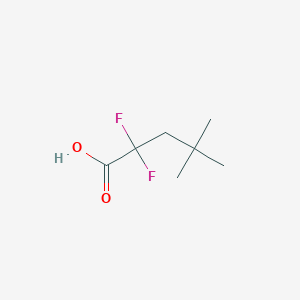![molecular formula C16H16N2O2S B13590144 3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)
3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core with a methanesulfonylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the methanesulfonylphenyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,2-b]pyridine ring system. The methanesulfonylphenyl group can then be introduced via a substitution reaction using suitable reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonylphenyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
3-(3-Methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and organic semiconductors
Mécanisme D'action
The mechanism of action of 3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine: Another pyrrolo[3,2-b]pyridine derivative with different substituents.
2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine: Lacks the methanesulfonylphenyl group but shares the core structure.
3-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine: Contains a chlorophenyl group instead of a methanesulfonylphenyl group
Uniqueness
The presence of the methanesulfonylphenyl group in 3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine imparts unique chemical and biological properties, such as enhanced solubility and specific interactions with biological targets, which may not be observed in similar compounds .
Propriétés
Formule moléculaire |
C16H16N2O2S |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2,5-dimethyl-3-(3-methylsulfonylphenyl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C16H16N2O2S/c1-10-7-8-14-16(17-10)15(11(2)18-14)12-5-4-6-13(9-12)21(3,19)20/h4-9,18H,1-3H3 |
Clé InChI |
NMSURWRBWCGFHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)NC(=C2C3=CC(=CC=C3)S(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)
![1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13590104.png)

![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)
![1-[(2,3-Dimethylphenyl)methyl]piperazine](/img/structure/B13590139.png)



